A Comprehensive Technical Guide to 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
A Comprehensive Technical Guide to 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. This acetylated sugar derivative is a crucial intermediate in carbohydrate chemistry, particularly in the synthesis of complex glycosides and oligosaccharides. Its enhanced solubility and stability in acetylated form make it a valuable component in the development of various pharmaceutical compounds.
Core Physicochemical Properties
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a white crystalline solid.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₁₀ | [2] |
| Molecular Weight | 348.30 g/mol | [1] |
| Melting Point | 124-126 °C | [1] |
| 134-136 °C | [3] | |
| 160-161 °C | [4] | |
| Optical Rotation [α]²⁰/D | -22.8° to -24.8° (c=1 in CHCl₃) | [2] |
| -68° (c=0.7 in pyridine) | [3][4] | |
| Appearance | White powder or crystalline solid | [1][2] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH). Very faint turbidity in Chloroform. | [1][3] |
| Storage Temperature | 2-8 °C, Store at 0 to 8 °C | [1][3][4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.
Synthesis Protocol
A common route for the synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose starts from D-mannose and involves a multi-step process. This compound is often synthesized as a key intermediate for the preparation of mannose triflate, a precursor for 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) used in positron emission tomography (PET).[2]
A representative multi-step synthesis from D-mannose involves: [2]
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Per-O-acetylation: D-mannose is first fully acetylated using acetic anhydride with a catalyst such as iodine.
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Formation of Acetobromomannose: The per-O-acetylated mannose is then treated with 30% hydrogen bromide in acetic acid to form the corresponding glycosyl bromide.
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1,2-Orthoester Formation: The acetobromomannose is reacted with an alcohol (e.g., ethanol) in the presence of a non-nucleophilic base like 2,4,6-collidine to yield a 1,2-orthoester.
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Hydrolysis of the 1,2-Orthoester: The final step is the selective hydrolysis of the 1,2-orthoester using an acid catalyst, such as 1M aqueous hydrochloric acid, to yield 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.
A specific example of the final hydrolysis step is as follows: [5]
To a solution of the precursor orthoester (e.g., 3,4,6-tri-O-acetyl-1,2-O-(1-ethoxyethylidene)-α-D-mannopyranose) in anhydrous acetone, 1M aqueous hydrochloric acid is added in one portion with vigorous stirring, while maintaining the temperature at approximately 18°C with a water bath. After a short period of stirring at room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in chloroform and washed with deionized water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid is purified by recrystallization from a suitable solvent like ethanol.[5]
Purification
Purification of the crude 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose can be achieved through recrystallization. A described method involves dissolving the crude product in a heated mixed solvent system of n-butyl alcohol and 2-methoxyethanol.[6] The solution is then cooled to induce crystallization. The purified crystals are collected by filtration, washed, and dried under vacuum.[6]
Spectroscopic Characterization
The structural confirmation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is typically performed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the proton environment in the molecule. The spectrum will show characteristic signals for the anomeric proton, the pyranose ring protons, and the protons of the four acetyl groups.
-
¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbons of the acetyl groups, the carbons of the pyranose ring, and the methyl carbons of the acetyl groups.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching of the acetate groups, typically around 1730-1753 cm⁻¹. The absence of a broad hydroxyl (-OH) band around 3500 cm⁻¹ (present in the precursor of its triflate derivative) confirms the presence of the acetyl group at the C2 position.[3]
-
-
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight of the compound. A common observation is the sodium adduct ion [M+Na]⁺.[5]
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Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose from a suitable precursor, such as a mannose orthoester.
Caption: Synthesis and Purification Workflow.
Signaling Pathways
Currently, there is no scientific literature available that describes a direct role for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in specific biological signaling pathways. Its primary application in research and development is as a synthetic intermediate for creating more complex molecules with potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose synthesis - chemicalbook [chemicalbook.com]
- 4. CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate - Google Patents [patents.google.com]
- 5. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 1H NMR spectrum [chemicalbook.com]
- 6. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) IR Spectrum [chemicalbook.com]
